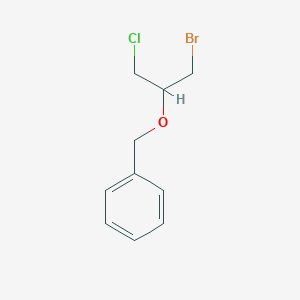

(((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene

描述

(((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene (C10H11BrClO) is a halogenated aromatic ether featuring a benzyloxy group linked to a propane chain substituted with bromine and chlorine at positions 1 and 3, respectively. However, it has been discontinued as a commercial product, likely due to challenges in synthesis, stability, or regulatory concerns .

属性

IUPAC Name |

(1-bromo-3-chloropropan-2-yl)oxymethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrClO/c11-6-10(7-12)13-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKTNVCYQDKDAQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(CCl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80392758 | |

| Record name | {[(1-Bromo-3-chloropropan-2-yl)oxy]methyl}benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54307-67-4 | |

| Record name | {[(1-Bromo-3-chloropropan-2-yl)oxy]methyl}benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene typically involves the reaction of benzyl alcohol with 1-bromo-3-chloropropane in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of benzyl alcohol attacks the carbon atom bonded to the bromine atom in 1-bromo-3-chloropropane, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

化学反应分析

Types of Reactions

(((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine and chlorine atoms can be replaced by other nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the bromo and chloro groups to hydrogen atoms, resulting in the formation of the corresponding hydrocarbon.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and lithium aluminum hydride.

Oxidation: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used.

Reduction: Reagents like lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are employed.

Major Products Formed

Nucleophilic substitution: Products include various substituted benzyl ethers.

Oxidation: Products include benzaldehyde and benzoic acid derivatives.

Reduction: Products include benzyl alcohol and benzene derivatives.

科学研究应用

(((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is explored for its potential as a building block in the development of pharmaceuticals.

Material Science: It is used in the synthesis of polymers and other advanced materials.

Biological Studies: The compound is investigated for its potential biological activity and interactions with biomolecules.

作用机制

The mechanism of action of (((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene depends on the specific application and reaction it undergoes. In nucleophilic substitution reactions, the compound acts as an electrophile, with the bromo and chloro groups serving as leaving groups. In biological systems, the compound may interact with enzymes or receptors, leading to various biochemical effects.

相似化合物的比较

Halogenated Benzene Derivatives

Key Differences :

- Unlike the target compound, these analogs lack the ether-linked propane chain. Direct halogen substitution on the benzene ring simplifies synthesis but limits conformational flexibility.

- The hydroxymethyl group in (5-Bromo-2-chlorophenyl)methanol introduces hydrogen-bonding capability, absent in the target compound .

Ether-Linked Halogenated Compounds

Key Differences :

- The trifluoromethoxy group in 1-Bromo-3-(trifluoromethoxy)benzene increases electron-withdrawing effects, altering reactivity in electrophilic substitutions compared to the target compound’s aliphatic ether .

- 1-Bromo-3-(1-chloro-2,2-difluoropropyl)benzene’s branched chain with fluorine substituents improves resistance to metabolic degradation, a trait absent in the target compound .

生物活性

The compound (((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene, also known as a derivative of 1-bromo-3-chloropropane, has garnered attention for its biological activity, particularly in toxicological studies. This article aims to provide a comprehensive overview of the biological effects, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula for this compound is C10H10BrClO. It is characterized by a bromine atom and a chlorine atom attached to a propylene group, which is further linked to a benzene ring through an ether linkage.

Toxicological Studies

Research has indicated that 1-bromo-3-chloropropane exhibits significant toxicological effects. A long-term inhalation study conducted on female Crj:BDF1 mice revealed that exposure to varying concentrations (0, 25, 100, and 400 ppm) resulted in dose-dependent increases in the incidence of lung tumors, specifically bronchioloalveolar adenomas and carcinomas. The study also noted significant weight loss in high-exposure groups, indicating systemic toxicity .

The biological activity of this compound appears to be mediated through several mechanisms:

- Genotoxicity : In vitro studies have shown that this compound can induce mutations in bacterial systems (e.g., Salmonella typhimurium), suggesting potential genotoxic effects .

- Hepatotoxicity : Repeated oral exposure has been linked to liver damage characterized by hypertrophy of centrilobular hepatocytes and reduced vacuolation .

- Reproductive Toxicity : Studies indicate adverse effects on the male reproductive system, including seminiferous tubular atrophy and decreased sperm counts at higher doses .

Inhalation Toxicity Study

A pivotal study involved the inhalation of 1-bromo-3-chloropropane in male and female mice over two years. Results showed a significant increase in tumor incidence in male mice at all exposure levels. The survival rates were notably reduced in high-exposure groups (400 ppm), with only 30 out of 50 surviving to the end of the study period .

Oral Exposure Effects

In another study examining oral exposure, rats administered doses as low as 100 mg/kg/day exhibited significant liver toxicity. Notably, effects on the brain and spleen were also observed, including vacuolar degeneration and increased hemosiderosis respectively .

Data Tables

| Exposure Type | Dose (ppm) | Tumor Incidence (%) | Survival Rate (%) |

|---|---|---|---|

| Inhalation (Mice) | 0 | - | 76 |

| 25 | 20 | 66 | |

| 100 | 40 | 74 | |

| 400 | 80 | 60 | |

| Oral (Rats) | ≤100 mg/kg | Liver toxicity signs | - |

| ≥500 mg/kg | Severe reproductive effects | - |

常见问题

What synthetic methodologies are recommended for the laboratory-scale preparation of (((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene?

Basic Research Question

The synthesis typically involves halogenation and etherification steps. A common approach is the nucleophilic substitution of a hydroxyl precursor. For example, reacting (3-chloro-2-hydroxypropyl)methylbenzene with brominating agents like N-bromosuccinimide (NBS) or bromine in the presence of a catalyst (e.g., PPh₃). Reaction conditions (temperature, solvent polarity) must be optimized to avoid over-bromination. Purification via column chromatography using hexane/ethyl acetate gradients is critical due to the compound’s sensitivity to hydrolysis .

How can contradictions in NMR spectral data for this compound be resolved during structural elucidation?

Advanced Research Question

Discrepancies in NMR peaks (e.g., unexpected splitting or integration ratios) often arise from conformational isomerism or residual solvents. For example, the bromine and chlorine atoms on the propane chain may induce restricted rotation, leading to diastereotopic protons. To resolve this:

- Perform variable-temperature NMR to observe coalescence of split peaks.

- Compare experimental data with computational predictions (DFT-based tools like Gaussian).

- Use 2D NMR techniques (COSY, HSQC) to assign coupling pathways and confirm connectivity .

What experimental design considerations are critical for studying the reactivity of this compound in cross-coupling reactions?

Advanced Research Question

The compound’s bromine and chlorine substituents make it a candidate for Suzuki or Ullmann couplings. Key considerations:

- Catalyst Selection: Pd(PPh₃)₄ for bromine-selective coupling; CuI for Ullmann reactions targeting chlorine.

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance stability but may promote hydrolysis.

- Competitive Reactivity: Design control experiments to quantify halogen selectivity (e.g., GC-MS monitoring of byproducts).

- Temperature Gradients: Optimize between 80–120°C to balance reaction rate and decomposition .

How can X-ray crystallography using SHELX software improve structural characterization of this compound?

Basic Research Question

Single-crystal X-ray diffraction with SHELX (e.g., SHELXL-2019) provides precise bond-length and angle data. Steps:

- Grow crystals via slow evaporation in dichloromethane/hexane.

- Collect diffraction data (Mo-Kα radiation, 100 K).

- Refine the structure using SHELX’s least-squares algorithms, paying attention to halogen disorder models. Validate with R-factor convergence (<5%) and CCDC deposition .

What strategies mitigate degradation during storage of this compound?

Basic Research Question

The compound is prone to hydrolysis and light-induced degradation. Best practices:

- Storage Conditions: Anhydrous environment (argon atmosphere), amber vials at –20°C.

- Stabilizers: Add molecular sieves (3Å) to absorb moisture.

- Periodic Analysis: Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) every 3 months .

How does the steric environment of the propane chain influence its reactivity in nucleophilic substitutions?

Advanced Research Question

The 1-bromo-3-chloro substituents create a sterically hindered environment, slowing SN2 reactions. Experimental approaches:

- Kinetic Studies: Compare reaction rates with less-hindered analogs (e.g., 1-bromo-3-chloropropane).

- Computational Modeling: Use MD simulations (e.g., AMBER) to map steric bulk and transition-state accessibility.

- Solvent Effects: High-polarity solvents (e.g., DMF) stabilize charged intermediates, partially offsetting steric effects .

What analytical techniques are most effective for quantifying trace impurities in synthesized batches?

Basic Research Question

GC-MS and LC-MS are preferred for detecting halogenated byproducts (e.g., dehalogenated derivatives). For non-volatile impurities:

- HPLC-UV/ELS: Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA).

- NMR Spectroscopy: ¹³C DEPT-135 identifies carbon environments of impurities.

- Elemental Analysis: Validate halogen content (±0.3% tolerance) .

How can this compound serve as a precursor for synthesizing biologically active molecules?

Advanced Research Question

Its dual halogen groups enable sequential functionalization. Example pathways:

- Pharmaceutical Intermediates: Suzuki coupling of the bromine with arylboronic acids, followed by chlorine displacement with amines.

- Agrochemicals: Radical bromine abstraction to form C-centered radicals for polymerization or cross-linking.

- Fluorescent Probes: Introduce π-conjugated systems via Sonogashira coupling at the chlorine site .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。